2,4,5-Trimethylbenzonitrile
Overview
Description
2,4,5-Trimethylbenzonitrile is an organic compound with the molecular formula C₁₀H₁₁N. It is a derivative of benzonitrile, where three methyl groups are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
2,4,5-Trimethylbenzonitrile is used as a probe to locate the Co 2+ and dimers [Co-O-Co] 2+ in the Co-Na-MOR and Co-H-MOR . These targets are significant in the field of zeolite research .
Mode of Action
It is known that the compound can be used as a probe to locate specific targets within zeolites .
Biochemical Pathways
The compound’s primary use as a probe suggests it may play a role in the study of zeolite structures .
Result of Action
Its primary use as a probe in zeolite research suggests it may help reveal the locations of specific targets within these structures .
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethylbenzonitrile plays a significant role in biochemical reactions, particularly in the study of metal ion interactions. It is used as a probe to locate cobalt ions and cobalt-oxygen-cobalt dimers in zeolites . The compound interacts with these metal ions through coordination bonds, where the nitrogen atom in the nitrile group binds to the metal ions. This interaction helps in understanding the distribution and coordination environment of metal ions in various biochemical systems.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with metal ions. The nitrile group in the compound forms coordination bonds with metal ions such as cobalt, facilitating the study of metal ion distribution and coordination in biochemical systems . This binding can influence the activity of metal-dependent enzymes and proteins, leading to changes in cellular functions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4,5-trimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chloride group with a nitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or nickel can be employed to promote the cyanation reaction. Additionally, continuous flow reactors may be utilized to maintain optimal reaction conditions and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield amines or other reduced products. Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions. For example, it can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Grignard reagents (RMgX)
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Ketones
Scientific Research Applications
2,4,5-Trimethylbenzonitrile is utilized in various scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2,4,6-Trimethylbenzonitrile: Similar in structure but with the methyl groups at different positions.
2,3,5-Trimethylbenzonitrile: Another isomer with a different arrangement of methyl groups.
2,4,5-Trimethylbenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 2,4,5-Trimethylbenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other isomers.
Properties
IUPAC Name |
2,4,5-trimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFOBGVVUVYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391796 | |
Record name | 2,4,5-Trimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58260-83-6 | |
Record name | 2,4,5-Trimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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